Fexofenadine-d10 Hydrochloride
Overview
Description
Fexofenadine-d10 (hydrochloride) is a deuterated form of fexofenadine hydrochloride, which is a second-generation antihistamine used to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. The deuterated form is often used as an internal standard in mass spectrometry due to its stability and similarity to the non-deuterated compound .
Mechanism of Action
Target of Action
Fexofenadine-d10 Hydrochloride, also known as Fexofenadine, is a selective antagonist for the H1 histamine receptors . These receptors are present on various types of smooth muscle, endothelial cells, and in the heart .
Mode of Action
Fexofenadine competes with histamine for H1-receptor on effector cells in the blood vessels, gastrointestinal tract, and respiratory tract . This is in contrast to previous first-generation antihistamines, such as diphenhydramine, which readily bind to off-targets that contribute to side effects such as sedation .
Biochemical Pathways
Fexofenadine’s action on the H1 histamine receptors leads to a reduction in the typical symptoms of allergic diseases. These include sneezing, swelling (due to plasma leakage), erythema (due to dilation of blood vessels), and itching . All of these symptoms can be effectively blocked by Fexofenadine .
Pharmacokinetics
Fexofenadine has a bioavailability of 30–41% and is bound to proteins by 60–70% . The elimination half-life of Fexofenadine is 14.4 hours , and it is excreted in the feces (~80%) and urine (~10%) as unchanged drug . The principal pathways of Fexofenadine elimination are biliary and renal .
Result of Action
The molecular and cellular effects of Fexofenadine’s action result in the relief of various allergic symptoms, such as hay fever, watery eyes, runny nose, sneezing, hives, and itching .
Action Environment
Environmental factors, such as air pollutants, can influence the action, efficacy, and stability of Fexofenadine. For instance, diesel exhaust particles (DEP), a component of air pollutants, can interact with allergens and worsen the allergic reaction . DEP particles infiltrate airway epithelial cells, inducing inflammation and cytotoxicity . The interaction of DEP with allergens can enhance allergen-induced responses . Therefore, the presence of air pollutants can aggravate the symptoms of allergic rhinitis, and Fexofenadine has been shown to be effective in relieving these symptoms .
Biochemical Analysis
Biochemical Properties
Fexofenadine-d10 Hydrochloride, like its parent compound, interacts with H1 receptors . It selectively blocks these receptors, thereby inhibiting the action of histamine, a biomolecule involved in allergic reactions .
Cellular Effects
This compound influences cell function by blocking the H1 receptors, which are involved in allergic reactions . This can impact cell signaling pathways related to these reactions, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to H1 receptors and blocking their interaction with histamine . This can inhibit the activation of downstream signaling pathways triggered by histamine, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would be expected to mirror those of its parent compound, Fexofenadine Hydrochloride
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. It is reasonable to expect that its effects would be similar to those of Fexofenadine Hydrochloride, which is used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Fexofenadine Hydrochloride
Transport and Distribution
Given its structural similarity to Fexofenadine Hydrochloride, it may be expected to have similar transport and distribution characteristics .
Subcellular Localization
As a H1 receptor antagonist, it is likely to be found in locations where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fexofenadine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the fexofenadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated diphenylmethanol in the presence of a base to form the deuterated intermediate, which is then reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production of fexofenadine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fexofenadine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Fexofenadine-d10 (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in mass spectrometry for the quantification of fexofenadine.
Biology: Used in studies to understand the metabolism and pharmacokinetics of fexofenadine.
Medicine: Helps in the development of new antihistamine drugs by providing insights into the drug’s behavior in the body.
Industry: Used in quality control processes to ensure the consistency and purity of fexofenadine products
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but a higher likelihood of causing drowsiness.
Loratadine: Similar to fexofenadine but with a different metabolic pathway.
Desloratadine: A metabolite of loratadine with a longer duration of action
Uniqueness
Fexofenadine-d10 (hydrochloride) is unique due to its deuterated nature, which provides greater stability and allows for more accurate quantification in analytical studies. Additionally, it has a favorable safety profile compared to first-generation antihistamines, making it a preferred choice for patients who require long-term treatment .
Properties
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-MQHVTZQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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